Daphnicyclidin D

Overview

Description

Synthesis Analysis

The synthesis of Daphnicyclidin D and related compounds involves intricate strategies to construct their complex polycyclic frameworks. For example, the enantiocontrolled synthesis pathway developed for the ABC ring system of Daphnicyclidin A highlights the complexity of synthesizing similar alkaloids, featuring steps such as conjugate addition, rearrangement, and tandem reactions to construct the tricyclic core with multiple chiral centers (Ikeda et al., 2009). Additionally, the total synthesis of Daphnicyclidin A's ABCE ring system using an intramolecular cycloaddition as a key step demonstrates the innovative approaches taken to assemble these structures (Tu et al., 2022).

Molecular Structure Analysis

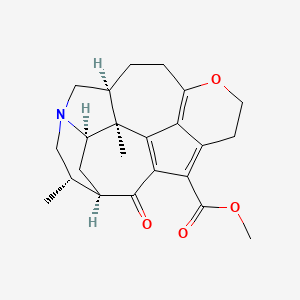

The molecular structure of Daphnicyclidin D, as with other Daphniphyllum alkaloids, is characterized by a highly condensed polycyclic framework. These structures often include a central quinuclidine-like tricycle, fused with multiple ring systems to form a complex polycyclic architecture. The elucidation of Daphnicyclidin D's structure was achieved through spectral analysis and chemical means, providing insight into its unique molecular framework (Kobayashi et al., 2001).

Scientific Research Applications

Structural Analysis : Daphnicyclidin D has been isolated and studied in the context of its complex and unique polycyclic structure. For instance, it was identified along with other novel Daphniphyllum alkaloids like daphcalycine, revealing an unusual framework of fused rings including piperidine, tetrahydropyran, and oxazine rings (Jossang et al., 2003).

Chemical Correlation and Synthesis : Studies have also explored the synthesis and stereochemistry of Daphnicyclidin D and related compounds. For example, the absolute stereochemistry of Daphnicyclidin J was established through chemical correlation with Daphnicyclidin D (Morita, Yoshida, & Kobayashi, 2002).

Isolation and Characterization : Various studies have been conducted on isolating and characterizing Daphnicyclidin D from different species of Daphniphyllum. This includes the isolation of Daphnicyclidin D from Daphniphyllum paxianum Rosanth, where its structure was established based on spectroscopic data (Zhang et al., 2018).

Novel Skeleton Structures : Research has also focused on the discovery of novel hexa- or pentacyclic alkaloids, some studies including Daphnicyclidin D as a reference compound for comparison (Kobayashi et al., 2001).

Biological Activity Studies : There is ongoing research into the potential biological activities of Daphnicyclidin D and related alkaloids, although specific studies directly investigating the biological applications of Daphnicyclidin D are limited.

Safety and Hazards

Safety data for Daphnicyclidin D suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNVJGYTJYNCDT-UHCAAFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daphnicyclidin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.